molecular formula C12H19N3O2 B15249699 tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate

tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate

Cat. No.: B15249699
M. Wt: 237.30 g/mol
InChI Key: MATIICIQZGTPFZ-UHFFFAOYSA-N
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Description

tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate: is a heterocyclic compound belonging to the pyrazolopyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach includes the use of diphenylhydrazone and pyridine with iodine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridines such as:

Uniqueness

tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate is unique due to its specific substitution pattern and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-7-5-6-9-8-13-14(4)10(9)15/h8H,5-7H2,1-4H3

InChI Key

MATIICIQZGTPFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1N(N=C2)C

Origin of Product

United States

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